Penicilloate

Description

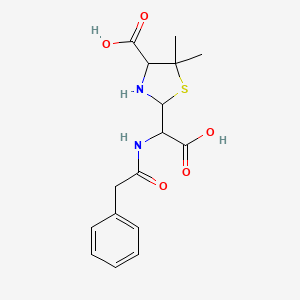

Structure

3D Structure

Properties

IUPAC Name |

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYWNSXLUZRKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031726 | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-98-2, 11039-68-2 | |

| Record name | Benzylpenicilloic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Penicilloate Formation from Penicillin Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis of penicillin, leading to the formation of its inactive metabolite, penicilloate. The stability of penicillin is a critical factor in its efficacy and the development of drug resistance. Understanding the mechanisms of its degradation is paramount for the formulation of stable penicillin-based therapeutics and the development of strategies to combat antibiotic resistance. This guide delves into the kinetics, influencing factors, and analytical methodologies pertinent to the study of penicillin hydrolysis.

The Core Reaction: Hydrolysis of the β-Lactam Ring

The defining structural feature of all penicillin antibiotics is the four-membered β-lactam ring. The therapeutic activity of these drugs relies on the high reactivity of this strained ring, which acylates and inactivates bacterial enzymes essential for cell wall synthesis, known as penicillin-binding proteins (PBPs).[1][2] However, this inherent reactivity also makes penicillins susceptible to hydrolysis, which leads to the opening of the β-lactam ring and the formation of the biologically inactive penicilloic acid.[3] This process can be catalyzed by acid, base, or enzymes, specifically β-lactamases.[4]

Mechanisms of Penicillin Hydrolysis

The hydrolysis of the β-lactam ring in penicillin can proceed through three primary pathways: acid-catalyzed, base-catalyzed, and enzyme-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of penicillin is initiated by the protonation of the carbonyl oxygen of the β-lactam ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the amide bond within the β-lactam ring, yielding penicilloic acid.[5] Further degradation of penicilloic acid can occur under acidic conditions, leading to the formation of penilloic acid and other products.[6][7]

Base-Catalyzed Hydrolysis

In alkaline or neutral to slightly alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. This forms a tetrahedral intermediate which then undergoes ring opening to form this compound.[8] The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.[5]

Enzyme-Catalyzed Hydrolysis (β-Lactamases)

The most significant mechanism of penicillin resistance in bacteria is the production of β-lactamase enzymes.[3] These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective before it can reach its PBP target. The catalytic mechanism of serine β-lactamases, the most common type, involves a two-step process:

-

Acylation: A serine residue in the active site of the β-lactamase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This forms a covalent acyl-enzyme intermediate.[9]

-

Deacylation: A water molecule, activated by a general base residue (often a glutamate or lysine), attacks the acyl-enzyme intermediate, hydrolyzing the ester bond and releasing the inactive penicilloic acid. This regenerates the free enzyme, which can then catalyze the degradation of another penicillin molecule.[9]

Different classes of β-lactamases (Ambler classes A, B, C, and D) exist, with varying substrate specificities for different types of β-lactam antibiotics.[2][10]

Kinetics of Penicillin Hydrolysis

The rate of penicillin hydrolysis is influenced by several factors, primarily pH, temperature, and the specific side chain of the penicillin derivative. The degradation of penicillin generally follows pseudo-first-order kinetics.[5]

Data Presentation: Quantitative Kinetics of Penicillin G Hydrolysis

The following tables summarize the pseudo-first-order rate constants (k) and half-lives (t½) for the hydrolysis of Penicillin G under various pH and temperature conditions.

| pH | Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Reference |

| 4 | 80 | 0.0514 | 13.48 | [5] |

| 4 | 90 | 0.0654 | 10.59 | [5] |

| 4 | 100 | 0.1603 | 4.32 | [5] |

| 6 | 80 | 0.0032 | 216.56 | [5] |

| 6 | 90 | 0.0056 | 123.75 | [5] |

| 6 | 100 | 0.0127 | 54.57 | [5] |

| 7 | 80 | 0.0008 | 866.25 | [5] |

| 7 | 90 | 0.0012 | 577.50 | [5] |

| 7 | 100 | 0.0039 | 177.69 | [5] |

| 8 | 80 | 0.0032 | 216.56 | [5] |

| 8 | 90 | 0.0050 | 138.60 | [5] |

| 8 | 100 | 0.0126 | 55.00 | [5] |

| 10 | 80 | 0.0169 | 41.01 | [5] |

| 10 | 90 | 0.0234 | 29.62 | [5] |

| 10 | 100 | 0.0485 | 14.29 | [5] |

Table 1. Kinetic data for the hydrolysis of Penicillin G at various pH values and temperatures.

| Penicillin Derivative | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

| Penicillin G | pH 7.0, 30°C, 0.3 M phosphate buffer | 0.8 x 10⁻² h⁻¹ | 85 h | [11] |

| Penicillin G | pH 6.5, 25°C, ionic strength 1.1 M | - | - | [12] |

| Micellar Penicillin G | pH 7.0, 25°C, ionic strength 1.1 M | - | 2.5 times more stable than nonmicellar | [12] |

| Ampicillin | pH 4-9, 25°C | - | 5.3 to 27 days | [13] |

| Cefalotin | pH 4-9, 25°C | - | 5.3 to 27 days | [13] |

| Cefoxitin | pH 4-9, 25°C | - | 5.3 to 27 days | [13] |

Table 2. Comparative stability of different penicillin derivatives.

Experimental Protocols

Accurate monitoring of penicillin hydrolysis is crucial for stability studies and the characterization of β-lactamase activity. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification of Penicillin and this compound

HPLC is a robust and widely used method for separating and quantifying penicillin and its degradation products.

Objective: To determine the concentration of a penicillin and its corresponding penicilloic acid in a sample over time.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 10 mM ammonium acetate (pH 4.5 with acetic acid)

-

Mobile Phase B: Acetonitrile

-

Penicillin standard of known concentration

-

Penicilloic acid standard of known concentration

-

Buffer solutions for sample incubation (e.g., phosphate or citrate buffers at various pH values)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of the penicillin and penicilloic acid in the mobile phase, ranging from the expected lower to upper limits of quantification.

-

Sample Preparation:

-

Dissolve the penicillin in the desired buffer solution at a known initial concentration.

-

Incubate the solution at a controlled temperature.

-

At specified time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction if necessary (e.g., by acidification or rapid freezing) to prevent further degradation.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[14]

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 35 °C).

-

Equilibrate the column with the initial mobile phase composition (e.g., 75:25, A:B).

-

Inject a fixed volume of the prepared standard or sample (e.g., 10 µL).

-

Run a gradient or isocratic elution program to separate the penicillin and penicilloic acid.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

-

Data Analysis:

-

Construct a calibration curve for both the penicillin and penicilloic acid by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the penicillin and penicilloic acid in the incubated samples by interpolating their peak areas from the calibration curves.

-

Plot the concentration of the penicillin as a function of time to determine the degradation kinetics.

-

Spectrophotometric Assay for β-Lactamase Activity

This method relies on the change in UV absorbance upon hydrolysis of the β-lactam ring.

Objective: To determine the kinetic parameters of a β-lactamase enzyme using a penicillin substrate.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

β-lactamase enzyme solution of known concentration

-

Penicillin G (or other penicillin substrate) solution

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Nitrocefin (a chromogenic cephalosporin, as an alternative substrate)[15]

Procedure:

-

Wavelength Determination: Determine the wavelength of maximum absorbance change (Δε) between the intact penicillin and its hydrolyzed product, penicilloic acid. This is often in the UV range.

-

Assay Setup:

-

Pipette the assay buffer into a quartz cuvette.

-

Add a specific concentration of the penicillin substrate to the cuvette and mix.

-

Place the cuvette in the spectrophotometer and record the initial absorbance.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small, known amount of the β-lactamase solution to the cuvette.

-

Immediately start monitoring the change in absorbance over time at the predetermined wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (Rate = ΔA / (Δt * Δε * l), where l is the path length of the cuvette).

-

Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for identifying the degradation products of penicillin and for studying the kinetics of the hydrolysis reaction in real-time.

Objective: To identify the chemical structures of penicillin degradation products and monitor their formation over time.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated buffer solution (e.g., D₂O-based phosphate buffer)

-

Penicillin G sample

-

Internal standard (e.g., TMS)

Procedure:

-

Sample Preparation:

-

Dissolve a known concentration of Penicillin G in the deuterated buffer solution directly in an NMR tube.[11]

-

-

NMR Data Acquisition:

-

Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the intact penicillin. Key signals for penicillin G include those for the β-lactam protons, the thiazolidine ring protons, and the benzyl side chain protons.[16]

-

Incubate the NMR tube at a controlled temperature.

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the penicillin G peaks and the appearance and increase in the intensity of new peaks corresponding to the degradation products.

-

The chemical shifts of the protons in penicilloic acid will be different from those in penicillin G, allowing for their distinct identification.[16][17]

-

Integrate the peaks to determine the relative concentrations of penicillin G and its degradation products over time. This data can be used to calculate the reaction kinetics.

-

Visualizations

Signaling Pathways and Logical Relationships

Experimental Workflow

Conclusion

The hydrolysis of the β-lactam ring in penicillin to form penicilloic acid is a fundamental process with significant implications for the clinical efficacy of this important class of antibiotics. A thorough understanding of the mechanisms, kinetics, and factors influencing this degradation is essential for the development of more stable penicillin formulations and for devising strategies to overcome β-lactamase-mediated resistance. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the stability of existing and novel penicillin derivatives.

References

- 1. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 2. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 4. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of self-association on rate of penicillin G degradation in concentrated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. interchim.fr [interchim.fr]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Characterization of penicillin.pptx [slideshare.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure of Benzylpenicilloate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of benzylpenicilloate, a primary degradation product of benzylpenicillin (penicillin G). This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Benzylthis compound is formed by the hydrolysis of the β-lactam ring of benzylpenicillin. This reaction can occur under acidic, basic, or enzymatic conditions. The opening of the four-membered β-lactam ring results in the formation of a dicarboxylic acid derivative of the original penicillin structure.

Chemical Identifiers:

| Property | Value |

| IUPAC Name | (2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[1] |

| Molecular Formula | C16H20N2O5S[1] |

| Molecular Weight | 352.4 g/mol [1] |

| SMILES | CC1(--INVALID-LINK----INVALID-LINK--O)NC(=O)CC2=CC=CC=C2">C@@HC(=O)O)C[1] |

| InChI | InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t11-,12-,13+/m0/s1[1] |

Chemical Structure Diagram:

Caption: Chemical structure of benzylthis compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of benzylthis compound.

Table 1: 13C NMR Chemical Shifts of (5R,6R)-Benzyl-penicilloic acid, dianion [2][3]

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 72.5 |

| C3 | 68.9 |

| C5 | 59.8 |

| C6 | 57.6 |

| Thiazolidine CH3 | 32.5, 27.9 |

| Phenyl CH2 | 43.1 |

| Phenyl C=O | 175.2 |

| Phenyl C1' | 136.2 |

| Phenyl C2'/C6' | 130.5 |

| Phenyl C3'/C5' | 129.8 |

| Phenyl C4' | 128.0 |

| Carboxyl C | 178.1, 176.9 |

Note: Assignments are based on the referenced literature and may require further experimental verification for benzylthis compound under different conditions.

Mass spectrometry is a key technique for confirming the molecular weight and determining the fragmentation pattern of benzylthis compound. The major metabolite of benzylpenicillin has been identified as penicilloic acid using high-performance liquid chromatographic analysis.[4]

Table 2: Mass Spectrometry Data for Benzylthis compound

| Parameter | Value | Reference |

| Molecular Weight | 352.4 g/mol | [1] |

| Monoisotopic Mass | 352.1093 g/mol | [1] |

| Major Fragment Ions (m/z) | 307, and others | [5] |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of benzylthis compound.

This protocol is adapted from methods described for the analysis of penicillin derivatives.[6][7][8][9]

-

Objective: To separate and quantify benzylpenicillin and its degradation products, including benzylthis compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile). The specific gradient will depend on the exact separation required.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Sample Preparation: Samples containing benzylpenicillin are diluted in the mobile phase. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared sample.

-

Run the gradient elution program.

-

Monitor the chromatogram for the peaks corresponding to benzylpenicillin and its degradation products. Retention times should be confirmed with analytical standards.

-

Quantify the analytes using a calibration curve prepared from standards of known concentrations.

-

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC analysis of benzylpenicillin degradation.

Biological Significance: The Role of Benzylpenicilloyl in Penicillin Allergy

Benzylthis compound itself is not the primary hapten in penicillin allergy. Instead, the reactive benzylpenicilloyl group, formed from the opening of the β-lactam ring, covalently binds to host proteins, forming immunogenic conjugates.[10][11][12][13] This process is a key step in initiating an allergic response.

The formation of the antigenic determinant involves the reaction of the benzylpenicilloyl moiety with nucleophilic groups on proteins, primarily the ε-amino groups of lysine residues.[10][12]

In sensitized individuals, the immune system produces IgE antibodies specific to the benzylpenicilloyl-protein conjugate. Upon re-exposure, the multivalent antigen cross-links IgE antibodies bound to the surface of mast cells and basophils. This cross-linking triggers a signaling cascade, leading to the degranulation of these cells and the release of inflammatory mediators such as histamine, leading to the symptoms of an allergic reaction.[12][14][15]

Signaling Pathway for IgE-Mediated Penicillin Allergy:

Caption: IgE-mediated allergic reaction to penicillin.

References

- 1. Benzylpenicilloic acid | C16H20N2O5S | CID 445702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Kinetics of benzylpenicillin metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ues.pku.edu.cn [ues.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. interchim.fr [interchim.fr]

- 10. Studies on the mechanism of the formation of the penicillin antigen. III. The N-(D-alpha-benzylpenicilloyl) group as an antigenic determinant responsible for hypersensitivity to penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Evidence for the Formation of Diastereoisomeric Benzylpenicilloyl Haptens from Benzylpenicillin and Benzylpenicillenic Acid in Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Benzylpenicilloyl Polylysine? [synapse.patsnap.com]

- 13. Drug-protein conjugates--XIII. The disposition of the benzylpenicilloyl hapten conjugated to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

Penicilloate as a Major Antigenic Determinant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillin and its derivatives remain a cornerstone of antibacterial therapy. However, their utility is often limited by the potential for hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. A critical step in the induction of these reactions is the covalent modification of host proteins by reactive penicillin metabolites, forming hapten-carrier complexes that are immunogenic. Among these metabolites, the penicilloyl moiety, formed by the opening of the β-lactam ring, is considered the major antigenic determinant due to its abundance. This guide provides an in-depth technical overview of the role of penicilloate, the hydrolysis product of the penicilloyl amide, and the broader penicilloyl determinant in the context of penicillin allergy. We will delve into the formation of these determinants, their interaction with the immune system, and the experimental methods used to detect and characterize the resulting immune response.

The Hapten-Carrier Concept in Penicillin Allergy

Penicillin itself is a small molecule (a hapten) and is not immunogenic on its own.[1] To elicit an immune response, it must covalently bind to a larger carrier molecule, typically a host protein, to form a hapten-carrier complex.[1][2][3] This process of "haptenation" renders the penicillin molecule immunogenic, leading to the production of specific antibodies and the activation of T cells.[2][4]

The reactive β-lactam ring of penicillin is central to this process. Under physiological conditions, this ring can open and react with nucleophilic groups on proteins, primarily the ε-amino groups of lysine residues, to form a stable penicilloyl-amide linkage.[5][6] This penicilloyl-protein conjugate is the primary immunogen in penicillin allergy.

Formation and Structure of this compound and Other Determinants

The degradation of penicillin in vivo leads to the formation of several antigenic determinants, broadly classified as major and minor determinants based on their relative abundance.

-

Major Determinant (Penicilloyl): The penicilloyl group is formed by the reaction of the opened β-lactam ring with proteins.[7][8][9] It is estimated that approximately 95% of penicillin that binds to proteins forms the penicilloyl conjugate, making it the "major" determinant.[10] The term "this compound" is often used to refer to the hydrolyzed form of the penicilloyl-amide, which is the stable structure recognized by the immune system.

-

Minor Determinants: These are formed in smaller quantities and include parent penicillin, this compound, penilloate, and penicillenate.[7][8][11] Despite their lower abundance, minor determinants are clinically significant as they are frequently implicated in severe, immediate hypersensitivity reactions like anaphylaxis.[8][9]

The following diagram illustrates the formation of the major penicilloyl determinant.

Caption: Formation of the major penicilloyl antigenic determinant.

Immunological Mechanisms of Penicillin Hypersensitivity

The penicilloyl-protein conjugate can trigger various types of hypersensitivity reactions, most notably Type I (IgE-mediated) and Type IV (T-cell mediated) reactions.

Type I Hypersensitivity (Immediate Reactions)

In susceptible individuals, initial exposure to the penicilloyl-protein conjugate leads to the production of penicilloyl-specific Immunoglobulin E (IgE) antibodies by plasma cells. This process involves the activation of B cells and T helper 2 (Th2) cells. The secreted IgE antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.

Upon re-exposure, the multivalent penicilloyl-protein conjugates cross-link the surface-bound IgE molecules, leading to the degranulation of mast cells and basophils. This results in the rapid release of pre-formed inflammatory mediators such as histamine, tryptase, and proteases, as well as the synthesis of leukotrienes and prostaglandins.[12] These mediators cause the clinical manifestations of immediate hypersensitivity, including urticaria, angioedema, bronchospasm, and, in severe cases, anaphylactic shock.[8][9]

The signaling pathway for IgE-mediated mast cell degranulation is depicted below.

Caption: IgE-mediated mast cell degranulation pathway.

Type IV Hypersensitivity (Delayed Reactions)

Delayed-type hypersensitivity reactions to penicillin are mediated by T cells and typically manifest 24 to 72 hours after drug administration.[13] In this pathway, the penicilloyl-protein conjugate is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The APCs process the conjugate and present penicilloyl-modified peptides on their Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells, or on MHC class I molecules to CD8+ cytotoxic T cells.

Activation and clonal expansion of drug-specific T cells lead to the release of pro-inflammatory cytokines and the recruitment of other immune cells, resulting in tissue inflammation and damage. Clinical manifestations of delayed reactions include maculopapular exanthems, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN).[8]

Quantitative Data on this compound-Specific Immune Responses

The following tables summarize key quantitative data related to the diagnosis of penicillin allergy, focusing on the role of penicilloyl determinants.

| Test Component | Positive Predictive Value (%) | Negative Predictive Value (%) | Sensitivity (%) | Specificity (%) | Reference |

| Penicilloyl-polylysine (PPL) - Major Determinant | Varies | 97.74 | Low | High | [14] |

| Minor Determinant Mixture (MDM) | Varies | 93.02 | Low | High | [14] |

| Penicillin G | Varies | 97.74 | Low | High | [14] |

| Combined PPL and MDM | Varies | 94.6 | 5.4 | High | [14] |

| Penicillin-specific IgE (ImmunoCAP/RAST) | Varies | Varies | 19.4 | 97.4 | [15] |

Table 1: Diagnostic Accuracy of Penicillin Allergy Tests

| Patient Cohort | Prevalence of Penicillin-Specific IgE (%) | Reference |

| Patients with suspected penicillin allergy | 5.2 | [16][17] |

| Patients with immediate-type reactions | Significantly higher than those with delayed reactions | [16][17] |

| General population with self-reported penicillin allergy | ~10% (though true IgE-mediated allergy is <5%) | [18] |

Table 2: Prevalence of Penicillin-Specific IgE

Experimental Protocols

Penicillin Skin Testing

Principle: To detect the presence of penicilloyl-specific IgE on mast cells in the skin. A positive reaction (wheal and flare) indicates the release of histamine and other mediators.

Materials:

-

Penicilloyl-polylysine (PPL, major determinant) solution

-

Minor determinant mixture (MDM) or Penicillin G solution

-

Histamine hydrochloride (positive control)

-

Saline (negative control)

-

Sterile skin prick lancets

-

Sterile needles and syringes for intradermal testing

-

Ruler for measuring wheal and flare diameter

Procedure:

-

Skin Prick Test (SPT): a. Clean the volar surface of the forearm with an alcohol swab. b. Place a drop of each test solution (PPL, MDM/Penicillin G, histamine, saline) on the skin, spaced at least 2 cm apart. c. Using a separate sterile lancet for each drop, prick the epidermis through the drop. d. Wait 15-20 minutes and observe for a wheal and flare reaction. e. A positive SPT is defined as a wheal diameter at least 3 mm larger than the negative control.

-

Intradermal Test (IDT): (Perform only if SPT is negative) a. Inject approximately 0.02 mL of each test solution intradermally to raise a small bleb. b. Wait 15-20 minutes and measure the diameter of the wheal and flare. c. A positive IDT is generally considered a wheal diameter of 5 mm or greater.

Caption: Workflow for penicillin skin testing.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific IgE

Principle: To quantify the amount of this compound-specific IgE in a patient's serum.

Materials:

-

Microtiter plate coated with penicilloyl-polylysine (PPL)

-

Patient serum samples

-

Standard human IgE of known concentrations

-

Enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Wash buffer (e.g., PBS with Tween-20)

-

Plate reader

Procedure:

-

Add patient serum and standards to the PPL-coated wells and incubate to allow specific IgE to bind.

-

Wash the plate to remove unbound antibodies.

-

Add enzyme-conjugated anti-human IgE antibody and incubate. This antibody will bind to any captured patient IgE.

-

Wash the plate to remove unbound conjugate.

-

Add the substrate and incubate to allow color development. The intensity of the color is proportional to the amount of specific IgE.

-

Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of this compound-specific IgE in the patient samples by comparing their absorbance to the standard curve.

Caption: Workflow of an ELISA for this compound-specific IgE.

Lymphocyte Transformation Test (LTT)

Principle: To detect the proliferation of penicillin-specific memory T cells in a patient's blood upon in vitro stimulation with the drug.

Materials:

-

Patient's peripheral blood mononuclear cells (PBMCs)

-

Penicillin G or other penicillin derivatives

-

Cell culture medium and supplements

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, CFSE)

-

Scintillation counter or flow cytometer

Procedure:

-

Isolate PBMCs from the patient's blood using density gradient centrifugation.

-

Culture the PBMCs in the presence of various concentrations of penicillin (and a negative control without the drug).

-

After several days of incubation, add [3H]-thymidine to the cultures. Proliferating T cells will incorporate the radioactive thymidine into their newly synthesized DNA.

-

Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

A stimulation index (SI) is calculated by dividing the counts per minute (CPM) in the presence of penicillin by the CPM in the absence of the drug. An SI significantly above a defined cutoff (e.g., >2 or 3) is considered a positive result, indicating the presence of drug-specific memory T cells.

Conclusion

The formation of penicilloyl-protein conjugates is a critical initiating event in the development of penicillin hypersensitivity. The penicilloyl moiety, as the major antigenic determinant, plays a central role in both immediate IgE-mediated and delayed T-cell-mediated reactions. A thorough understanding of the mechanisms of haptenation, the nature of the resulting antigenic determinants, and the subsequent immune responses is essential for the diagnosis and management of penicillin allergy. The experimental protocols outlined in this guide provide a framework for the investigation of these phenomena in both clinical and research settings. Further research into the fine specificity of the immune response to different penicillin determinants will continue to improve our ability to predict and prevent these adverse drug reactions.

References

- 1. penallergytest.com [penallergytest.com]

- 2. blog.tomsawyer.com [blog.tomsawyer.com]

- 3. Penicillin allergy: anti-penicillin IgE antibodies and immediate hypersensitivity skin reactions employing major and minor determinants of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationships between skin test, specific IgE and levels of cytokines in patients with penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Diagnostic Testing for Antibiotic Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of penicillin allergenic determinants that bind IgE antibodies in the sera of subjects with penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of specific IgE antibodies to major and minor antigenic determinants in sera of penicillin allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocol-online.org [protocol-online.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. LTT - Allergy testing [imd-berlin.de]

- 13. IgE-mediated mast cell degranulation and recovery monitored by time-lapse photography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioconductor.unipi.it [bioconductor.unipi.it]

- 15. aaaai.org [aaaai.org]

- 16. prismahealth.org [prismahealth.org]

- 17. Tools to improve the diagnosis and management of T-cell mediated adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide on the Mechanism of Penicilloate-Induced Penicillin Allergy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Penicillin allergy remains the most frequently reported drug hypersensitivity, yet a significant majority of patients labeled as such are not truly allergic. This discrepancy poses a considerable public health challenge, leading to the use of broader-spectrum, often less effective, and more expensive antibiotics, which contributes to antimicrobial resistance. The immunogenicity of penicillin, a small molecule, is predicated on its ability to act as a hapten, covalently binding to host proteins to form immunogenic conjugates. The primary degradation product, penicilloic acid (penicilloate), is a key antigenic determinant in these reactions. This guide provides a detailed examination of the core mechanisms underlying this compound-induced penicillin allergy, encompassing both immediate IgE-mediated and delayed T-cell-mediated pathways. It further details the experimental protocols used for diagnosis and presents key quantitative data to inform research and clinical evaluation.

The Hapten Concept and Formation of this compound

Penicillins are low-molecular-weight compounds and are not intrinsically immunogenic. They acquire the ability to trigger an immune response by acting as haptens. This process involves the covalent binding of the penicillin molecule or its metabolites to endogenous macromolecules, typically proteins like albumin, creating a hapten-carrier complex.[1] The immune system then recognizes this modified protein as a foreign antigen.

The core structure of penicillin contains a highly reactive β-lactam ring. In vivo, this ring can open hydrolytically, a process often facilitated by basic or acidic conditions, or enzymatically by β-lactamases. This hydrolysis results in the formation of penicilloic acid, a major metabolite.[2] This this compound molecule can then acylate the ε-amino groups of lysine residues on host proteins, forming a stable penicilloyl-protein conjugate.[3][4] This penicilloyl group, derived from this compound, is considered the major antigenic determinant because it accounts for the modification of approximately 95% of the penicillin that binds to proteins.[4][5]

While the penicilloyl group is the major determinant, other degradation products, including the parent penicillin, penilloate, and penicillenate, can also form hapten-carrier complexes.[1][6] These are collectively known as minor antigenic determinants and are often implicated in the most severe, immediate allergic reactions like anaphylaxis.[6]

Caption: Formation of the immunogenic penicilloyl-protein complex.

Core Mechanisms of this compound-Induced Allergy

This compound-protein conjugates can induce several types of hypersensitivity reactions, most notably Type I (IgE-mediated) and Type IV (T-cell-mediated) reactions.

Type I IgE-Mediated Immediate Hypersensitivity

This mechanism is responsible for immediate reactions such as urticaria, angioedema, and anaphylaxis, which typically occur within minutes to an hour after drug administration.[6][7] It involves two distinct phases: sensitization and elicitation.

-

Sensitization Phase: Upon initial exposure, the penicilloyl-protein complex is internalized and processed by antigen-presenting cells (APCs), such as dendritic cells.[1] Peptides derived from the carrier protein, now modified with the penicilloyl hapten, are presented on Major Histocompatibility Complex (MHC) Class II molecules to naive CD4+ T helper (Th) cells. In a susceptible individual, these Th cells differentiate into Th2 cells, driven by cytokines like Interleukin-4 (IL-4).[1] The activated Th2 cells then provide help to B cells, promoting their differentiation into plasma cells that produce penicilloyl-specific Immunoglobulin E (IgE) antibodies. This IgE then circulates and binds to the high-affinity FcεRI receptors on the surface of mast cells and basophils, completing the sensitization process.[1]

-

Elicitation Phase: Upon subsequent exposure to penicillin, the newly formed penicilloyl-protein conjugates cross-link the specific IgE antibodies bound to mast cells and basophils. This cross-linking triggers a signaling cascade leading to the rapid degranulation of these cells.[6] This results in the release of pre-formed inflammatory mediators, including histamine and tryptase, and the de novo synthesis of others like prostaglandins and leukotrienes.[1] These mediators act on various tissues, causing vasodilation, increased vascular permeability, smooth muscle contraction, and mucus secretion, which manifest as the clinical symptoms of an immediate allergic reaction.[1]

References

- 1. medstaff.chsbuffalo.org [medstaff.chsbuffalo.org]

- 2. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 3. c1 Penicilloyl G | Thermo Fisher Scientific [thermofisher.com]

- 4. spaic.pt [spaic.pt]

- 5. researchgate.net [researchgate.net]

- 6. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Penicillin allergy - Symptoms & causes - Mayo Clinic [mayoclinic.org]

The Penicilloic Acid Formation Pathway: A Technical Guide to the Hydrolytic Inactivation of Penicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicilloic acid, a primary metabolite of penicillin, is the product of the hydrolytic cleavage of the β-lactam ring, a reaction central to the mechanism of bacterial resistance to penicillin antibiotics. This technical guide provides an in-depth exploration of the formation of penicilloic acid, focusing on the enzymatic pathway mediated by β-lactamases. It presents a comprehensive overview of the kinetic parameters of this process, detailed experimental protocols for its study, and visual representations of the underlying molecular and procedural workflows. This document is intended to serve as a critical resource for researchers in microbiology, pharmacology, and drug development, offering the foundational knowledge required to understand and combat β-lactam antibiotic resistance.

Introduction

The discovery of penicillin revolutionized modern medicine, providing an effective treatment for numerous bacterial infections. However, the emergence and spread of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to the continued efficacy of penicillin and other β-lactam antibiotics. β-lactamases inactivate these antibiotics by catalyzing the hydrolysis of the amide bond in the four-membered β-lactam ring, converting the parent antibiotic into the biologically inactive penicilloic acid.[1][2] This hydrolytic degradation is the central focus of this guide.

Beyond its role in antibiotic resistance, penicilloic acid is also the major antigenic determinant in penicillin hypersensitivity reactions.[1] Understanding its formation is therefore crucial for both addressing antibiotic resistance and managing allergic responses to penicillin-based therapies. This guide will detail the enzymatic pathway of penicilloic acid formation, provide quantitative data on enzyme kinetics, and describe the experimental methodologies used to investigate this critical biochemical process.

The Enzymatic Pathway of Penicilloic Acid Formation

The formation of penicilloic acid from penicillin is not a biosynthetic pathway but rather a degradation pathway, primarily catalyzed by β-lactamase enzymes. These enzymes are produced by a wide range of bacteria and are a key mechanism of resistance.[2][3] The reaction proceeds via a two-step acyl-enzyme intermediate mechanism for the most common serine β-lactamases.[4]

Step 1: Acylation A nucleophilic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of penicillin. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.

Step 2: Deacylation A water molecule, activated by a general base in the enzyme's active site, attacks the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing penicilloic acid and regenerating the free, active enzyme, which can then proceed to inactivate another molecule of penicillin.

This catalytic cycle is highly efficient, with some β-lactamases capable of hydrolyzing thousands of penicillin molecules per second.

Pathway Diagram

References

- 1. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]

In Vivo Degradation of Amoxicillin to Amoxicilloate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to in vivo degradation, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of its main metabolite, amoxicilloic acid, which is devoid of antibacterial activity. Understanding the mechanisms, kinetics, and analytical methodologies for this transformation is crucial for drug development, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical efficacy assessment. This technical guide provides an in-depth overview of the in vivo degradation of amoxicillin to amoxicilloate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows.

Chemical and Biological Transformation

The principal pathway of amoxicillin degradation in vivo is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by both chemical and enzymatic processes. The acidic environment of the stomach can contribute to this degradation, and the enzymatic activity of β-lactamases, produced by various bacteria, including those in the gut microbiota, plays a significant role in this transformation[1][2]. The resulting product is amoxicilloic acid, a penicilloic acid derivative[3]. While amoxicillin undergoes some metabolism in the liver via oxidation, hydroxylation, and deamination, the formation of amoxicilloic acid through hydrolysis is a key degradation pathway[4].

dot

Quantitative Data on Amoxicillin Pharmacokinetics and Degradation

The pharmacokinetic profile of amoxicillin has been extensively studied. Following oral administration, amoxicillin is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours[3]. A significant portion of the administered dose is excreted unchanged in the urine. The in vivo conversion to amoxicilloic acid accounts for a notable fraction of the metabolic fate of amoxicillin. The following tables summarize key pharmacokinetic parameters of amoxicillin and its urinary excretion.

Table 1: Pharmacokinetic Parameters of Amoxicillin in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [3] |

| Plasma Half-life (t½) | ~61.3 minutes | [3] |

| Oral Bioavailability | 74 - 92% | [3] |

| Plasma Protein Binding | ~20% | [3] |

| Peak Plasma Concentration (Cmax) after 250 mg oral dose | ~5 µg/mL | [3] |

| Peak Plasma Concentration (Cmax) after 500 mg oral dose | 5.5 - 7.5 µg/mL | |

| Peak Plasma Concentration (Cmax) after 875 mg oral dose | 11.23 ± 2.61 µg/mL | [5] |

Table 2: Urinary Excretion of Amoxicillin and Amoxicilloic Acid

| Parameter | Value | Reference |

| Amoxicillin Excreted Unchanged in Urine (within 6-8 hours) | ~60% of oral dose | [3] |

| Urinary Excretion of Amoxicilloic Acid in patients with UTI (after amoxicillin alone) | Higher than in healthy subjects | [6] |

| Total Urinary Recovery of Amoxicillin and its Metabolites | Nearly complete | [7] |

Note: Specific quantitative data on the plasma concentrations of amoxicilloic acid and the precise percentage of amoxicillin converted to amoxicilloic acid in vivo are not consistently reported across studies and can vary based on individual patient factors, including the presence of β-lactamase-producing bacteria.

Experimental Protocols for Quantification

The accurate quantification of amoxicillin and amoxicilloic acid in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation

1. Plasma/Serum:

-

Protein Precipitation: A common and straightforward method involves the precipitation of plasma proteins using an organic solvent like methanol or acetonitrile, or an acid such as perchloric acid. The supernatant is then collected for analysis.

-

Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, SPE can be utilized. Oasis HLB cartridges are frequently used for the extraction of amoxicillin and its metabolites from plasma.

2. Urine:

-

Urine samples often require a simple dilution with the mobile phase or a buffer before injection into the analytical system. Deproteinization may be necessary if the sample is turbid.

High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Column: A reversed-phase C18 column is typically used for the separation.

-

Mobile Phase: A mixture of a phosphate buffer (pH adjusted to around 5.0) and a small percentage of an organic modifier like acetonitrile or methanol is commonly employed in an isocratic or gradient elution mode.

-

Detection: UV detection is usually performed at a wavelength of approximately 230 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of amoxicillin and amoxicilloate.

-

Chromatography: Similar to HPLC, a C18 reversed-phase column is used for separation. Gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. The MRM transitions for amoxicillin and amoxicilloic acid are specific precursor-to-product ion pairs.

dot

The Role of β-Lactamases in In Vivo Degradation

Bacterial β-lactamases are enzymes that hydrolyze the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. These enzymes are a primary mechanism of bacterial resistance. The gut microbiota harbors a diverse population of bacteria, many of which can produce β-lactamases. When amoxicillin is administered orally, it comes into direct contact with the gut microbiota, where it can be degraded by these enzymes prior to absorption or from biliary excretion. This enzymatic degradation contributes to the overall in vivo conversion of amoxicillin to amoxicilloic acid and can impact the bioavailability and efficacy of the antibiotic, particularly against systemic infections. The co-administration of a β-lactamase inhibitor, such as clavulanic acid, is a common strategy to protect amoxicillin from degradation by these enzymes.

dot

Conclusion

The in vivo degradation of amoxicillin to amoxicilloic acid is a critical aspect of its pharmacology. This process, driven by both chemical hydrolysis and enzymatic activity, primarily from bacterial β-lactamases, leads to the formation of an inactive metabolite. The quantitative analysis of both amoxicillin and amoxicilloic acid in biological fluids is paramount for a comprehensive understanding of the drug's disposition and for optimizing therapeutic regimens. The experimental protocols outlined in this guide, particularly those employing LC-MS/MS, provide the necessary tools for researchers and drug development professionals to accurately assess this important metabolic pathway. Further research to precisely quantify the in vivo conversion rate and plasma concentrations of amoxicilloic acid under various clinical conditions will enhance our understanding of amoxicillin's efficacy and potential for variability in patient response.

References

- 1. Amoxicillin Increased Functional Pathway Genes and Beta-Lactam Resistance Genes by Pathogens Bloomed in Intestinal Microbiota Using a Simulator of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of urine concentrations of amoxicillin and clavulanate in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usp-pqm.org [usp-pqm.org]

- 4. Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tissue distribution of amoxicillin plus clavulanic acid after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of clavulanic acid on inactivated amoxicillin excretion in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On human biotransformation of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Role of β-Lactamase in Penicilloate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is perpetually challenged by the evolution of bacterial resistance mechanisms. Central to this resistance is the production of β-lactamase enzymes, which inactivate these life-saving drugs by hydrolyzing the characteristic four-membered β-lactam ring. This hydrolysis reaction results in the formation of penicilloate, a biologically inactive compound. Understanding the intricate details of this enzymatic process is paramount for the development of novel β-lactam antibiotics and effective β-lactamase inhibitors. This technical guide provides an in-depth exploration of the role of β-lactamase in this compound formation, encompassing the enzymatic mechanism, kinetic parameters, and detailed experimental protocols for its characterization.

The Catalytic Mechanism of β-Lactamase

The hydrolysis of penicillin to this compound by serine β-lactamases (Classes A, C, and D) is a two-step process involving acylation and deacylation. The reaction is initiated by the nucleophilic attack of a conserved serine residue in the active site on the carbonyl carbon of the β-lactam ring.[1][2]

-

Acylation: The active site serine (e.g., Ser70 in TEM-1) attacks the β-lactam ring's carbonyl carbon, forming a tetrahedral intermediate.[3] This intermediate then collapses, leading to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[1][4]

-

Deacylation: A water molecule, activated by a general base in the active site (e.g., Glu166 in Class A enzymes), attacks the acyl-enzyme intermediate.[1] This leads to the hydrolysis of the ester bond, releasing the inactive this compound and regenerating the free enzyme, which is then ready for another catalytic cycle.[1][5]

The efficiency of this process varies significantly among different classes of β-lactamases and with different penicillin substrates, as reflected in their kinetic parameters.

Quantitative Analysis of β-Lactamase Activity

The enzymatic activity of β-lactamases is quantified by determining the kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). These parameters provide crucial insights into the enzyme's affinity for the substrate and its turnover rate.

| β-Lactamase (Class) | Substrate (Penicillin) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| TEM-1 (A) | Penicillin G | 20.2 | 608.8 (µM/min) | 30.14 (µM⁻¹min⁻¹) | [6] |

| TEM-1 (A) | Ampicillin | - | - | - | [5] |

| SHV-1 (A) | Penicillin G | 11-31 | - | - | [7] |

| SHV-99 (A) | Penicillin G | 5-13 | - | - | [7] |

| P99 (C) | Benzylpenicillin | - | 14-75 | 10-75 | [3][8] |

| P99 (C) | Ampicillin | - | (10-100 fold lower than Benzylpenicillin) | - | [3][8] |

| P99 (C) | Carbenicillin | - | 0.001 - 0.1 | - | [3][8] |

| P99 (C) | Oxacillin | - | 0.001 - 0.1 | - | [3][8] |

| P99 (C) | Cloxacillin | - | 0.001 - 0.1 | - | [3][8] |

| P99 (C) | Methicillin | - | 0.001 - 0.1 | - | [3][8] |

| CMY-1 (C) | Cephalothin | 20 ± 4 | 500 ± 50 | 25 | [9] |

| CMY-2 (C) | Ampicillin | - | - | (2-6 fold lower than other Class C) | [9] |

| ACT-1 (C) | Ampicillin | - | - | (2-6 fold lower than other Class C) | [9] |

| MIR-1 (C) | Ampicillin | - | - | (2-6 fold lower than other Class C) | [9] |

Experimental Protocols

Spectrophotometric Assay using Nitrocefin

This is a widely used method for determining β-lactamase activity due to its simplicity and sensitivity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.

a. Materials:

-

Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer like 100 mM PBS, pH 7.0)[1]

-

Purified β-lactamase enzyme of known concentration

-

Assay buffer (e.g., 100 mM PBS, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 486 nm[8]

-

96-well microplate (for high-throughput screening)

b. Procedure:

-

Prepare a working solution of Nitrocefin in the assay buffer. The final concentration should be optimized for the specific enzyme being tested, but a common starting point is 50-100 µM.[8]

-

Add a known amount of the purified β-lactamase to the assay buffer in a cuvette or microplate well.

-

Initiate the reaction by adding the Nitrocefin working solution.

-

Immediately monitor the change in absorbance at 486 nm over time in kinetic mode.

-

The initial rate of the reaction (ΔOD/minute) is used to calculate the enzyme activity.

c. Data Analysis:

-

The rate of hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of hydrolyzed nitrocefin (for nitrocefin, the change in absorbance at 482 nm corresponds to a molar extinction coefficient of 15,900 M⁻¹cm⁻¹).

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Iodometric Assay

This method relies on the ability of the penicilloic acid product to reduce iodine. The disappearance of iodine is monitored, typically by the loss of color of a starch-iodine complex.

a. Materials:

-

Penicillin substrate solution (e.g., benzylpenicillin in a suitable buffer)

-

Purified β-lactamase enzyme

-

Iodine solution (I₂ in potassium iodide)

-

Starch solution (indicator)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

b. Procedure:

-

Incubate a known concentration of the penicillin substrate with the β-lactamase enzyme for a specific period.

-

Stop the enzymatic reaction (e.g., by adding a denaturing agent or by rapid pH change).

-

Add the iodine and starch solutions.

-

The amount of remaining iodine is determined by titration with sodium thiosulfate or by spectrophotometrically measuring the absorbance of the blue starch-iodine complex.

-

A control reaction without the enzyme is run in parallel to determine the initial amount of iodine.

c. Data Analysis:

-

The amount of hydrolyzed penicillin is proportional to the amount of iodine consumed.[3]

-

One mole of hydrolyzed penicillin consumes a specific number of moles of iodine (experimentally determined, typically around 3.4 to 4.0 moles for penicillins).[3]

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC provides a highly specific and quantitative method to directly measure the formation of this compound and the corresponding decrease in the penicillin substrate over time.

a. Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]

-

Mobile phase: A mixture of an aqueous buffer (e.g., 0.02M KH₂PO₄, pH 3.7) and an organic solvent (e.g., methanol or acetonitrile).[1]

-

Penicillin substrate and penicilloic acid analytical standards

-

Purified β-lactamase enzyme

-

Reaction buffer

-

Quenching solution (e.g., acid or organic solvent to stop the reaction)

b. Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the penicillin substrate at various concentrations in the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the β-lactamase enzyme.

-

Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. The supernatant is then transferred to an HPLC vial for analysis.

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the components using an isocratic or gradient mobile phase. A typical isocratic mobile phase could be a 4:6 (v/v) mixture of methanol and 0.02M KH₂PO₄ (pH 3.7).[1]

-

Set the flow rate to a suitable value (e.g., 1.0 mL/min).[1]

-

Monitor the elution of penicillin and penicilloic acid using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 225 nm).[1]

-

-

Quantification: Create a standard curve for both the penicillin substrate and the penicilloic acid product using the analytical standards. The peak areas from the chromatograms of the reaction samples are used to determine the concentrations of the substrate and product at each time point.

c. Data Analysis:

-

Plot the concentration of this compound formed or penicillin consumed against time to determine the initial reaction velocity (v₀) for each substrate concentration.

-

Fit the v₀ versus substrate concentration data to the Michaelis-Menten equation to calculate Km and Vmax. From Vmax and the enzyme concentration, kcat can be determined.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Conclusion

A thorough understanding of the enzymatic conversion of penicillins to their inactive this compound forms by β-lactamases is critical for overcoming antibiotic resistance. The kinetic parameters that govern this reaction provide a quantitative measure of enzyme efficiency and are indispensable for the evaluation of new antibiotic candidates and β-lactamase inhibitors. The detailed experimental protocols provided in this guide offer robust methodologies for researchers to accurately characterize these crucial enzyme-substrate interactions. By employing these techniques, the scientific community can continue to make significant strides in the development of novel therapeutic strategies to combat the ever-evolving threat of bacterial resistance.

References

- 1. wapcpjournal.org.ng [wapcpjournal.org.ng]

- 2. researchgate.net [researchgate.net]

- 3. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of SHV β-lactamase variants in resistance of clinical Klebsiella pneumoniae strains to β-lactams in an Algerian hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Penicilloate and Penilloate: An In-depth Technical Guide to their Role as Minor Determinants in Penicillin Allergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives are among the most widely used antibiotics globally. However, their therapeutic efficacy is often compromised by hypersensitivity reactions, the most common of which are IgE-mediated allergic responses. While the major antigenic determinant in penicillin allergy is the penicilloyl moiety, a significant portion of allergic reactions are attributed to the so-called "minor determinants." This technical guide provides a comprehensive overview of two critical minor determinants, penicilloate and penilloate, detailing their formation, role in the immunopathology of penicillin allergy, and the experimental methodologies used for their detection and characterization.

Formation and Chemical Structures of this compound and Penilloate

Penicillin is a chemically unstable molecule, and its degradation in vivo and in vitro leads to the formation of several immunogenic products. This compound and penilloate are two such degradation products that act as haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a host protein.

This compound is formed through the hydrolytic opening of the β-lactam ring of the penicillin molecule. This process can be catalyzed by β-lactamases produced by bacteria or can occur spontaneously under physiological conditions.

Penilloate is another degradation product formed from penicillin.

The chemical structures of benzylpenicillin, benzylthis compound, and benzylpenilloate are presented below.

Figure 1: Chemical Structures

Immunological Mechanisms of Minor Determinant-Mediated Allergy

This compound and penilloate, acting as haptens, covalently bind to host proteins to form hapten-carrier conjugates. These conjugates are then processed by antigen-presenting cells (APCs) and presented to T-helper cells, initiating an immune response that leads to the production of penicillin-specific IgE antibodies by B cells.

Upon subsequent exposure to penicillin, the drug degrades to form this compound and penilloate, which can then cross-link IgE antibodies bound to the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, releasing a cascade of inflammatory mediators, including histamine, tryptase, leukotrienes, and prostaglandins, which are responsible for the clinical manifestations of an allergic reaction.

Figure 2: Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Quantitative Data on Minor Determinant Sensitivity

Several studies have investigated the prevalence of sensitivity to minor determinants in patients with a history of penicillin allergy. This data is crucial for understanding the diagnostic utility of including this compound and penilloate in allergy testing panels.

| Study Cohort | Total Patients Tested | Positive to any Penicillin Reagent (%) | Positive to Minor Determinants Only (%) | Reference |

| Inpatient Penicillin Skin Testing (2008-2013) | 528 | 20.3 | 26.2 (23.4 to this compound only, 2.8 to penilloate only) | [1] |

| Suspected Penicillin Hypersensitivity (2015-2023) | 1316 | 12.77 | 0.46 (to PPL and/or MDM only) | [1] |

| Penicillin Skin Testing with Improved Minor Determinants | 348 | 17.2 | 20 (of those with positive results) | [2] |

Experimental Protocols

Accurate diagnosis of penicillin allergy relies on robust and standardized experimental protocols. Below are detailed methodologies for the key experiments used to assess sensitivity to this compound and penilloate.

Preparation of Minor Determinant Mixture for Skin Testing

The lack of commercially available, standardized minor determinant reagents has been a significant challenge in penicillin allergy testing. An improved method for the extraction and purification of this compound and penilloate has been developed to address this issue.[2]

Materials:

-

Benzylpenicillin potassium

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., ethyl acetate, hexane)

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Protocol:

-

Hydrolysis of Penicillin: Benzylpenicillin is hydrolyzed under alkaline conditions (e.g., using NaOH) to yield a mixture of degradation products, including this compound.

-

Extraction: The aqueous solution is then acidified with HCl, and the this compound is extracted into an organic solvent like ethyl acetate.

-

Purification: The extracted this compound is further purified using techniques such as recrystallization from a mixture of organic solvents (e.g., ethyl acetate and hexane).

-

Penilloate Preparation: Penilloate can be prepared through specific chemical synthesis routes or by further degradation of penicillin under controlled conditions.

-

Characterization and Quality Control: The purity and identity of the prepared this compound and penilloate are confirmed using HPLC, NMR, and mass spectrometry to ensure the absence of organic contaminants.[2]

-

Formulation: For skin testing, the purified this compound and penilloate are lyophilized and stored as a dry powder in single-dose ampules to ensure stability.[3] The lyophilized powder is reconstituted with a sterile saline solution to the desired concentration just before use.

Penicillin Skin Testing with Minor Determinants

Penicillin skin testing is the most reliable method for diagnosing IgE-mediated penicillin allergy.

Figure 3: Experimental Workflow for Penicillin Skin Testing

Reagents and Concentrations:

-

Major Determinant: Penicilloyl-polylysine (PPL) at a concentration of 6 x 10⁻⁵ M.

-

Minor Determinant Mixture (MDM): A mixture of benzylpenicillin, benzylthis compound, and benzylpenilloate. A common concentration for the MDM is 2 x 10⁻² mM.[1][4]

-

Penicillin G: 10,000 U/mL.

-

Positive Control: Histamine phosphate (1 mg/mL).

-

Negative Control: Buffered saline with human serum albumin.

Procedure:

-

Skin Prick Test (SPT): A drop of each test reagent is placed on the volar surface of the forearm. The skin is then pricked through the drop with a sterile lancet.

-

Reading: After 15-20 minutes, the sites are observed for the development of a wheal and flare. A positive reaction is typically defined as a wheal diameter of 3 mm or greater than the negative control.

-

Intradermal Test (IDT): If the SPT is negative, an intradermal injection of 0.02-0.05 mL of each reagent (at a 1:100 dilution of the SPT concentration) is made into the skin of the upper arm, raising a small bleb.

-

Reading: The injection sites are observed for a wheal and flare response after 15-20 minutes. A positive reaction is generally a wheal of 5 mm or greater.

In Vitro Detection of this compound- and Penilloate-Specific IgE

In vitro tests, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a safe alternative to skin testing, especially for patients with a history of severe anaphylaxis.

Preparation of Hapten-Carrier Conjugates for ELISA:

To detect specific IgE antibodies, this compound and penilloate must be conjugated to a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), to coat the ELISA plate.

Protocol for Coupling this compound/Penilloate to a Carrier Protein:

-

Activation of Carrier Protein: The carrier protein (e.g., BSA) is activated using a cross-linking agent such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).[5]

-

Solubilization of Hapten: The this compound or penilloate is dissolved in a suitable solvent, such as dimethylformamide (DMF), which has been shown to be effective for peptides with solubility issues.[5]

-

Conjugation: The dissolved hapten is then added to the activated carrier protein solution. The pH of the reaction mixture is adjusted to the optimal range (typically 7.0-7.2) to facilitate the coupling reaction.[5]

-

Purification: The resulting hapten-carrier conjugate is purified to remove any unreacted hapten and reagents.

ELISA Protocol for this compound/Penilloate-Specific IgE:

Figure 4: Experimental Workflow for ELISA

-

Coating: The wells of a microtiter plate are coated with the prepared this compound- or penilloate-carrier protein conjugate.

-

Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk.

-

Sample Incubation: Patient serum, diluted in a suitable buffer, is added to the wells and incubated to allow any specific IgE antibodies to bind to the immobilized antigen.

-

Washing: The plate is washed to remove unbound antibodies and other serum components.

-

Detection Antibody Incubation: An enzyme-labeled secondary antibody that specifically binds to human IgE (e.g., anti-human IgE-HRP) is added to the wells and incubated.

-

Washing: The plate is washed again to remove any unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

-

Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of specific IgE in the patient's serum.

Conclusion

This compound and penilloate are clinically significant minor determinants in penicillin allergy. Their inclusion in diagnostic testing panels is crucial for accurately identifying individuals at risk of IgE-mediated hypersensitivity reactions. The detailed experimental protocols provided in this guide offer a framework for the reliable preparation of testing reagents and the execution of both in vivo and in vitro diagnostic assays. Further research into the precise molecular interactions and signaling pathways involved in minor determinant-mediated allergic responses will continue to enhance our understanding and improve the management of penicillin allergy.

References

- 1. The role of penicillin major and minor determinants in skin testing for suspected penicillin hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin testing with this compound and penilloate prepared by an improved method: amoxicillin oral challenge in patients with negative skin test responses to penicillin reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A liquid chromatographic study of stability of the minor determinants of penicillin allergy: a stable minor determinant mixture skin test preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillin minor determinants: History and relevance for current diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]